![molecular formula C16H14BrN5O2S B3467034 N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3467034.png)
N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
Overview
Description
N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as BMTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BMTA is a thioacetamide derivative that exhibits potent inhibitory activity against several biological targets, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
Mechanism of Action
The mechanism of action of BMTA is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of BMTA and the active site of the target enzyme. This covalent bond leads to the inhibition of enzyme activity, which in turn leads to the desired physiological effects.
Biochemical and Physiological Effects
BMTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. BMTA has also been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this disease. Additionally, BMTA has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
BMTA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for research. BMTA also exhibits potent inhibitory activity against several biological targets, making it a versatile tool for studying the physiological effects of these targets. However, BMTA has some limitations for use in lab experiments. It has not yet been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Additionally, its inhibitory activity against multiple targets may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BMTA. One area of interest is the development of BMTA-based drugs for the treatment of Alzheimer's disease and glaucoma. Another area of interest is the study of BMTA's potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of BMTA and its potential side effects and toxicity. Overall, BMTA is a promising compound with significant potential for further research and development.
Scientific Research Applications
BMTA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. BMTA has also been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. These inhibitory activities make BMTA a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2S/c1-24-14-5-3-2-4-13(14)22-16(19-20-21-22)25-10-15(23)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKLTUAUBLRPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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